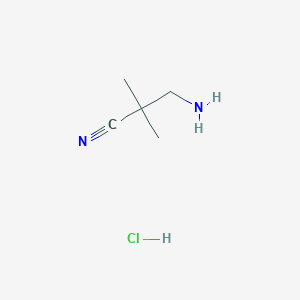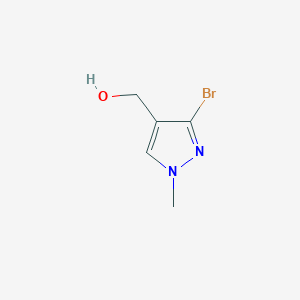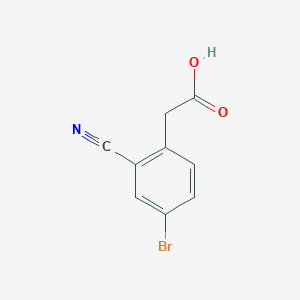
3-Amino-2,2-dimethylpropanenitrile hydrochloride
説明
3-Amino-2,2-dimethylpropanenitrile hydrochloride is an organic compound with the chemical formula C5H11ClN2 . It has a molecular weight of 134.61 . The compound is typically available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H10N2.ClH/c1-5(2,3-6)4-7;/h3,6H2,1-2H3;1H . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder . It has a melting point of 241-242 degrees Celsius . The compound is stored at a temperature of 4 degrees Celsius .科学的研究の応用
Toxicity and Environmental Impact
- Fatty Acid Esters of 3-Monochloropropanediol : Studies on fatty acid esters of 3-monochloropropane-1,2-diol (3-MCPD esters) focus on their potential nephrotoxicity and testicular toxicity. These compounds have been detected in various food categories and human breast milk, raising concerns about their absorption and distribution in human organs and tissues. The review aims to advance understanding of 3-MCPD esters and their food safety concerns (Gao et al., 2019).
Cancer Therapy
- FTY720 for Cancer Therapy : Research on 2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride (FTY720) highlights its potential as an immunosuppressant and antitumor agent. FTY720 activates sphingosine-1-phosphate receptors (S1PRs) and shows efficacy in several cancer models through S1PR-independent mechanisms (Zhang et al., 2013).
Advanced Oxidation Processes for Wastewater Treatment
- Wastewater Treatment by Advanced Oxidation Processes : Advanced oxidation processes (AOPs) combined with cavitation are evaluated for their effectiveness in degrading organic contaminants. This includes a discussion on hydrodynamic and acoustic cavitation combined with AOPs, such as the Fenton process, as alternatives for wastewater treatment technologies (Gągol et al., 2018).
Corrosion Inhibition
- Carbohydrate Polymers as Corrosion Inhibitors : The application of carbohydrate polymers and their derivatives as corrosion inhibitors for metal substrates is reviewed. This includes an examination of their macromolecular weights, chemical composition, and molecular and electronic structures in relation to corrosion protection (Umoren & Eduok, 2016).
Safety and Hazards
The compound has several hazard statements: H302, H312, H332, H334 . These indicate that it is harmful if swallowed, in contact with skin, or if inhaled, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
3-amino-2,2-dimethylpropanenitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2.ClH/c1-5(2,3-6)4-7;/h3,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALIKTFJLRUEDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[3-(2-Amino-ethyl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B1380457.png)

![4-[4-(3-Bromopropoxy)phenyl]benzonitrile](/img/structure/B1380460.png)



![4-Aminobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B1380464.png)





